ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate
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Overview
Description
Ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate can be compared with other similar compounds, such as:
Ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate: Similar structure but lacks the trifluoromethyl group.
Diethyl [ [ (3-chloro-4-fluorophenyl)amino]methylene]malonate: Contains a malonate group instead of the alaninate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17ClF4N2O3 |
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Molecular Weight |
432.8 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H17ClF4N2O3/c1-3-29-17(28)18(19(22,23)24,25-13-7-8-15(21)14(20)10-13)26-16(27)12-6-4-5-11(2)9-12/h4-10,25H,3H2,1-2H3,(H,26,27) |
InChI Key |
KBHCRQNZQKVUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)F)Cl)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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